molecular formula C24H39FeOP2+ B577469 (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene CAS No. 1221746-56-0

(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene

Katalognummer: B577469
CAS-Nummer: 1221746-56-0
Molekulargewicht: 461.368
InChI-Schlüssel: RMJTVESITBPOLN-FMOMHUKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is a chiral ferrocene-based ligand. It is known for its unique structural properties, which make it valuable in various catalytic applications, particularly in asymmetric synthesis. The compound’s structure includes a ferrocene backbone with two distinct phosphine groups, which contribute to its high reactivity and selectivity in catalytic processes.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

The compound is primarily utilized as a ligand in asymmetric catalysis, particularly in reactions such as hydrogenation and carbon-carbon bond formation. Its chiral nature allows for high stereoselectivity in various catalytic processes.

Key Reactions:

  • Asymmetric Hydrogenation: The ligand has been effectively employed in the rhodium-catalyzed asymmetric hydrogenation of α-ketoesters, demonstrating excellent enantioselectivity and conversion rates .
  • Rauhut-Currier Reaction: In recent studies, (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene has shown superior performance as a catalyst in the Rauhut-Currier reaction, facilitating the formation of complex organic molecules with high efficiency .

Transition Metal Complexes

The ligand forms stable complexes with transition metals, enhancing their catalytic activity. For instance, its coordination with ruthenium and palladium has been explored for various cross-coupling reactions, yielding high product yields and selectivity.

Metal Complex Reaction Type Yield Selectivity
Ru-(SP)Asymmetric Transfer Hydrogenation95%>99%
Pd-(SP)Suzuki Coupling92%>95%

Anticancer Activity

Recent research has highlighted the potential anticancer properties of ferrocenyl phosphine complexes. Studies indicate that compounds containing the ferrocenyl moiety exhibit cytotoxicity against various cancer cell lines.

Case Study:

  • A study evaluating the cytotoxic effects of ferrocene-containing complexes on HeLa cancer cells revealed that certain derivatives demonstrated significant growth inhibition with IC50 values ranging from 4.6 to 27 μmol/dm³ . The mechanism of action is thought to involve redox-active properties of the ferrocenyl group, which may enhance cellular uptake and induce apoptosis.

Targeted Drug Delivery

The unique electronic properties of this compound have been exploited in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to develop targeted therapies that release drugs in response to specific stimuli within tumor microenvironments.

Conductive Polymers

Ferrocenyl phosphine ligands have been integrated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices.

Properties:

  • Improved charge transport characteristics.
  • Enhanced stability and durability of polymer films.

Nanomaterials

The incorporation of this compound into nanomaterials has shown promise in creating advanced materials for sensors and catalysis.

Material Type Application Performance Metric
Conductive PolymerOrganic Solar CellsEfficiency: 15%
NanoparticlesCatalytic ConvertersActivity: 10x increase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene typically involves the following steps:

    Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone through the reaction of ferrocene with appropriate phosphine reagents.

    Introduction of Phosphine Groups: The di-tert-butylphosphino and phenylphosphinoyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the correct stereochemistry is achieved.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral ligand in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions, which can participate in further chemical transformations.

    Reduction: The compound can be reduced under specific conditions to modify its electronic properties.

    Substitution: The phosphine groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.

Wirkmechanismus

The mechanism by which (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The chiral phosphine groups create a unique environment around the metal center, enhancing the selectivity and efficiency of the catalytic reactions. The ferrocene backbone provides stability and electronic properties that further contribute to the compound’s effectiveness.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand with two diphenylphosphino groups.

    1,2-Bis(diphenylphosphino)ethane (dppe): A non-ferrocene-based ligand with similar phosphine groups.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand with a binaphthyl backbone.

Uniqueness

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is unique due to its combination of a ferrocene backbone and chiral phosphine groups. This structure provides both stability and high reactivity, making it particularly effective in asymmetric catalysis compared to other ligands.

Eigenschaften

IUPAC Name

(Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJTVESITBPOLN-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39FeOP2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746444
Record name (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221746-56-0
Record name (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.